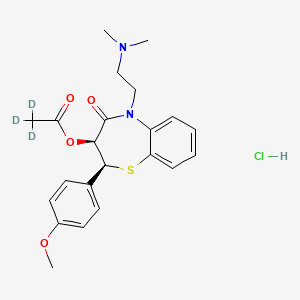

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

Beschreibung

BenchChem offers high-quality (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H27ClN2O4S |

|---|---|

Molekulargewicht |

454.0 g/mol |

IUPAC-Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 2,2,2-trideuterioacetate;hydrochloride |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i1D3; |

InChI-Schlüssel |

HDRXZJPWHTXQRI-SOOXQBGUSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Kanonische SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

Structural Dynamics, Synthesis, and Bioanalytical Applications[1][2][3]

Executive Summary

This technical guide profiles (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) , a stable isotope-labeled analog of the calcium channel blocker Diltiazem.[1][2] Characterized by the incorporation of three deuterium atoms on the acetoxy methyl group, this compound serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis.[2] This monograph details its stereochemical architecture, a high-fidelity synthesis pathway via late-stage acetylation, and its specific utility in correcting for matrix effects during pharmacokinetic (PK) quantification.[2]

Structural Characterization & Stereochemistry

The pharmacological potency of Diltiazem is strictly tied to its stereochemistry. The (+)-cis designation refers to the spatial arrangement of the 4-methoxyphenyl group at position 2 and the acetoxy group at position 3 of the thiazepine ring.[2]

-

IUPAC Name: (2S,3S)-3-(Acetyloxy-d3)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride.[1][2][3]

-

CAS Number: 1217860-13-3 (Free base/Salt generic ref).[2][4]

-

Molecular Formula:

[1][2] -

Molecular Weight: 453.99 g/mol (Salt), 417.54 g/mol (Free Base).[2]

Isotopic Labeling Locus

The deuterium label is located exclusively on the acetyl moiety (

Structural Diagram (Graphviz)

The following diagram illustrates the core benzothiazepine scaffold and the specific site of deuteration.

Synthesis Strategy: Late-Stage Acetylation[3]

To maximize isotopic efficiency and prevent label scrambling, the synthesis of Diltiazem-d3 (acetoxy-d3) utilizes a late-stage O-acylation of the deacetylated precursor.[2] This protocol ensures the expensive deuterium source is introduced in the final step.

Precursor Preparation

The synthesis begins with (+)-cis-Desacetyldiltiazem (Intermediate A).[2] This precursor already possesses the correct (2S,3S) stereochemistry and the N-dimethylaminoethyl side chain.[2]

Reaction Protocol

Reagent: Acetic Anhydride-d6 ($ (CD_3CO)_2O

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of (+)-cis-Desacetyldiltiazem in anhydrous DCM under an inert argon atmosphere.

-

Base Addition: Add 1.2 eq of Pyridine to act as an acid scavenger.

-

Label Incorporation: Dropwise addition of 1.1 eq of Acetic Anhydride-d6 at 0°C.

-

Causality: Low temperature prevents potential epimerization at the C3 chiral center during the esterification process.

-

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of the hydroxyl precursor.

-

Salt Formation: Isolate the free base, dissolve in ethyl acetate, and treat with ethereal HCl to precipitate (+)-cis-Diltiazem-d3 HCl .

Analytical Validation & Quality Assurance

Trustworthiness in bioanalysis relies on the purity of the Internal Standard. The following validation parameters are mandatory before using the material in GLP studies.

A. Isotopic Purity & Mass Shift[5]

-

Method: High-Resolution Mass Spectrometry (HRMS).[2]

-

Criteria: The abundance of the

(unlabeled) species must be < 0.5% to prevent "cross-talk" interference with the analyte signal. -

Observation:

B. NMR Verification

-

1H-NMR (DMSO-d6): The singlet peak corresponding to the acetyl methyl group (

ppm) observed in standard Diltiazem must be absent in the d3 spectrum.[2] -

13C-NMR: The acetyl methyl carbon will appear as a multiplet (septet) due to Carbon-Deuterium coupling (

), confirming the presence of

| Parameter | Diltiazem HCl (Reference) | Diltiazem-d3 HCl (Target) |

| Molecular Weight | 450.98 | 453.99 |

| MS Parent Ion (m/z) | 415.2 | 418.2 |

| 1H-NMR (Acetyl-CH3) | Singlet (~1.8 ppm) | Silent / Absent |

| Stereochemistry | (2S, 3S) | (2S, 3S) |

Applications in Bioanalysis (LC-MS/MS)

The "Label Loss" Phenomenon

Researchers must exercise caution when designing metabolic stability studies using this specific IS.

-

Metabolic Pathway: Diltiazem is extensively metabolized in the liver, primarily via deacetylation to form Desacetyldiltiazem.[6]

-

Implication: Since the deuterium label is on the acetoxy group, metabolism removes the label.

-

Result: The metabolite (Desacetyldiltiazem) generated from Diltiazem-d3 is chemically identical to the metabolite from Diltiazem-d0 (both are unlabeled).[2]

-

Directive: This IS is suitable for quantifying Diltiazem but NOT for tracking the metabolic fate of the acetyl group or quantifying the metabolite using the same IS transition.

-

LC-MS/MS Protocol (MRM Settings)

For the quantification of Diltiazem in human plasma:

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

-

Analyte (d0):

(Fragment: Dimethylaminoethyl-phenyl sulfide cation).[2] -

Internal Standard (d3):

(Note: If the fragment retains the acetyl group, the mass shifts. If the fragment is the core ring minus the acetyl, the transition might be identical to d0. Crucial: The standard fragmentation of Diltiazem often cleaves the side chain. You must select a transition that retains the -

Correction: Common literature transitions for Diltiazem are

. If the label is on the Acetyl, and the Acetyl is lost to form the 178 fragment, the IS transition would also be -

Recommended Transition for Acetoxy-d3:

(Side chain) or verify if the -

Best Practice: Use Ring-Deuterated Diltiazem (d4 or d5) if the primary MRM transition loses the acetyl group.[2] If using Acetoxy-d3, ensure the monitored fragment retains the label or rely on high-resolution parent ion extraction.[2]

-

References

-

Simson Pharma. (n.d.).[2] Diltiazem-D3 Hydrochloride (acetoxy-D3) Technical Data. Retrieved from [2]

-

ChemicalBook. (n.d.).[2] (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) Product Properties. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 39186, Diltiazem. Retrieved from [2]

-

Molden, E., et al. (2003).[7] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

-

Yeung, P.K., et al. (1987). Deacetylation of diltiazem by rat liver. Drug Metabolism and Disposition.[6][8][9][10] Retrieved from [2]

Sources

- 1. (+)-cis-diltiazem-d3 HCl (acetoxi-d3), CDN 0.005 g | Buy Online | CDN | Fisher Scientific [fishersci.es]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-cis-Diltiazem Hydrochloride | 33286-22-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) | 1217860-13-3 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. pfizermedical.com [pfizermedical.com]

- 7. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the metabolism of diltiazem following percutaneous, subcutaneous, oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (+)-cis-Diltiazem-d3 Hydrochloride

Stable Isotope Internal Standards in LC-MS/MS Bioanalysis

Executive Summary & Chemical Identity[1][2][3]

(+)-cis-Diltiazem-d3 Hydrochloride is the stable isotope-labeled analog of Diltiazem, a benzothiazepine calcium channel blocker. It serves as the critical Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS), specifically designed to compensate for matrix effects, ionization suppression, and extraction variability in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Unlike generic standards, the stereochemical purity of the (+)-cis- (2S, 3S) isomer is non-negotiable, as the biological activity and metabolic pathway of Diltiazem are stereoselective.

1.1 Core Identity Matrix

There are two primary regioisomers of Diltiazem-d3 available commercially. The specific CAS number depends on the position of the deuterium label. Researchers must verify the labeling position to ensure it aligns with their selected Mass Spectrometry transitions.

| Parameter | Specification (Variant A: Acetoxy Label) | Specification (Variant B: N-Methyl Label) |

| Primary CAS Number | 1217860-13-3 | 1217623-80-7 |

| Chemical Name | (+)-cis-Diltiazem-d3 HCl (Acetoxy-d3) | (+)-cis-Diltiazem-d3 HCl (N-methyl-d3) |

| Label Position | ||

| Molecular Formula | ||

| Molecular Weight | 454.00 g/mol | 454.00 g/mol |

| Stereochemistry | (2S, 3S)-cis | (2S, 3S)-cis |

| Solubility | Methanol, DMSO, Water | Methanol, DMSO, Water |

Critical Application Note: If your Multiple Reaction Monitoring (MRM) transition relies on the loss of the acetyl group (a common fragmentation pathway for Diltiazem), Variant A (Acetoxy-d3) may lose its isotopic label in the product ion, leading to "cross-talk" with the unlabeled analyte. Variant B (N-methyl-d3) is generally preferred for transitions targeting the amine side chain.

Technical Application: Bioanalytical Logic

2.1 The "Carrier Effect" and Matrix Compensation

In high-throughput LC-MS/MS, co-eluting phospholipids and salts from plasma can suppress the ionization of the target analyte. (+)-cis-Diltiazem-d3 co-elutes perfectly with the analyte, experiencing the exact same suppression.

-

Mechanism: The mass spectrometer calculates the ratio of Analyte Area / IS Area.[1] Since both are suppressed equally, the ratio remains constant, yielding accurate quantification.

2.2 Selection of MRM Transitions

For robust quantification, the choice of IS labeling position dictates the MRM strategy.

-

Analyte (Diltiazem):

415.2 -

IS (Diltiazem-d3 N-methyl):

418.2 -

IS (Diltiazem-d3 Acetoxy):

418.2-

Risk: If using Acetoxy-d3, the product ion is identical to the analyte's product ion. You must rely solely on precursor mass resolution (

418 vs 415).

-

Experimental Protocol: LC-MS/MS Workflow

Objective: Quantitation of Diltiazem in Human Plasma (Range: 1.0 – 500 ng/mL).

3.1 Reagent Preparation

-

Stock Solution: Dissolve 1.0 mg (+)-cis-Diltiazem-d3 HCl in 10 mL Methanol (Final: 100 µg/mL).

-

Working IS Solution: Dilute Stock to 500 ng/mL in 50% Methanol/Water. Store at -20°C.

3.2 Sample Extraction (Protein Precipitation)

This method is preferred over Liquid-Liquid Extraction (LLE) for high throughput, though LLE provides cleaner samples.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (500 ng/mL).

-

Why: Spiking before extraction ensures the IS corrects for extraction recovery losses.

-

-

Precipitate: Add 200 µL Acetonitrile (cold). Vortex vigorously for 30 seconds.

-

Centrifuge: 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

3.3 LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.

Visualizations (Graphviz/DOT)

4.1 Diagram: Bioanalytical Workflow & Logic

This diagram illustrates the critical checkpoints where the Deuterated IS corrects for experimental error.

Caption: Figure 1. The Integrated Bioanalytical Workflow. The Internal Standard (Blue) is added prior to extraction to compensate for recovery losses and matrix effects occurring in the dashed "Error Correction Zone".

4.2 Diagram: Fragmentation & Labeling Logic

Visualizing why the labeling position matters for MRM transition selection.

Caption: Figure 2. MRM Transition Logic. Path B (N-methyl labeling) is superior for transitions targeting the amine fragment, as the mass shift is retained, preventing crosstalk with the unlabeled analyte.

References

-

Cayman Chemical. Diltiazem-d3 (hydrochloride) Product Information & CAS 1217860-13-3. Retrieved from

-

Sussex Research Laboratories. Diltiazem-d3 HCl (N-methyl-d3) Technical Data & CAS 1217623-80-7. Retrieved from

-

BenchChem. Quantitative Analysis of Diltiazem in Human Plasma Using a Stable Isotope-Labeled Internal Standard. Retrieved from

-

Dasandi, B., et al. (2009). Development and Validation of a High Throughput LC-MS/MS Method for Simultaneous Quantitation of Diltiazem. Journal of Chromatography B. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Diltiazem-d3 Hydrochloride. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision in Bioanalysis: Isotopic Purity & Stability Specifications for Diltiazem-d3 (Acetoxy-d3)

Part 1: The Analytical Context

In high-sensitivity LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. For Diltiazem, a calcium channel blocker, the deuterated analog Diltiazem-d3 (acetoxy-d3) is the industry standard.[1] However, this specific isotopolog presents a unique "double-edged" challenge:

-

The Benefit: The deuterium label is located on the acetoxy group (

), which is synthetically accessible and provides a distinct mass shift (+3 Da). -

The Risk: The acetoxy group is chemically labile. It is the primary site of metabolic and chemical hydrolysis (deacetylation). If the label is lost during sample processing, the IS ceases to track the analyte, compromising the assay. Furthermore, isotopic impurities (d0) directly bias the Lower Limit of Quantification (LLOQ).

This guide defines the rigorous specifications required to manage these risks, ensuring scientific integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Part 2: Critical Quality Attributes (CQAs)

Isotopic Purity & The "d0" Specification

The most common misconception in sourcing deuterated standards is equating "Atom % D" with "Bioanalytical Purity."

-

Atom % D (e.g., 99%): Indicates the average deuterium enrichment across the bulk material.

-

Isotopologue Distribution (The Real Spec): Bioanalysts must care about the abundance of the d0 isotopologue (unlabeled Diltiazem) remaining in the standard.

The Mechanism of Interference: Since Diltiazem-d3 is added at a fixed, relatively high concentration (e.g., 50–100 ng/mL) to all samples, even a trace amount of d0 impurity will result in a significant signal in the analyte channel (m/z 415 → 178). This creates a "phantom" concentration that artificially inflates the LLOQ.

Specification Standard:

| Parameter | Specification | Rationale |

|---|---|---|

| Chemical Purity | > 98.0% | Ensures no non-diltiazem contaminants interfere with ionization. |

| Isotopic Purity | ≥ 99.0 Atom % D | General enrichment level. |

| d0 Contribution | < 0.1% of IS concentration | CRITICAL: The signal contribution of the IS to the Analyte channel must be < 20% of the LLOQ response (ICH M10). |

| d3 Enrichment | > 99.0% | Ensures the IS signal (m/z 418) is maximized. |

Chemical Stability: The Acetoxy Vulnerability

Diltiazem degrades via hydrolysis of the acetoxy group to form Desacetyldiltiazem .

-

Native Diltiazem: m/z 415

-

Diltiazem-d3: m/z 418

-

Desacetyldiltiazem (Hydrolysis Product): m/z 373 (Label is LOST)

Impact: If the IS hydrolyzes during extraction, it converts to a compound (m/z 373) that is not detected in the IS channel (m/z 418). This leads to variable IS response, poor precision (%CV), and potential batch failure.

Part 3: Experimental Validation Protocols

Protocol A: The "Zero-Blank" Interference Test (Self-Validating System)

Objective: To quantify the actual d0 contribution from your specific lot of Diltiazem-d3.

-

Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).

-

Injection: Inject 6 replicates of the Zero Sample.

-

Monitor:

-

Channel 1 (Analyte): m/z 415.2 → 178.1

-

Channel 2 (IS): m/z 418.2 → 178.1

-

-

Calculation:

-

Measure the Area in Channel 1 (Interference).

-

Compare this Area to the Area of the LLOQ standard (Analyte only).

-

Acceptance Criteria: Interference Area < 20% of LLOQ Area.

-

Protocol B: Stability-Indicating Handling

Objective: Prevent in-process hydrolysis of the acetoxy group.

-

Buffer Control: Use Ammonium Acetate (pH 4.5 - 5.0) . Avoid unbuffered alkaline solvents or strong acids which catalyze deacetylation.

-

Temperature: Perform all extraction steps (Liquid-Liquid Extraction or Protein Precipitation) in an ice bath (4°C) .

-

Reconstitution: Use a neutral or slightly acidic mobile phase for reconstitution.

Part 4: Visualizing the Logic

Diagram 1: The Degradation & Interference Pathway

This diagram illustrates the two failure modes: Chemical Instability (Hydrolysis) and Isotopic Impurity (d0 contamination).

Caption: Figure 1. Failure modes of Diltiazem-d3. Red paths indicate critical risks: hydrolysis removes the IS from its channel, while d0 impurity adds signal to the analyte channel.

Diagram 2: IS Acceptance Decision Tree

A logic flow for accepting a new lot of Diltiazem-d3 based on isotopic purity.

Caption: Figure 2. Decision tree for validating Diltiazem-d3 isotopic purity prior to method validation.

References

-

Dasandi, B., et al. (2009). Development and Validation of a High Throughput and Robust LC-MS/MS Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma.[2][3] Journal of Chromatography B. [Link][2][3]

-

European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. [Link]

-

Chafetz, L., & Shah, K. P. (1991). Stability of Diltiazem in Acid Solution. Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (+)-cis-Diltiazem-d3 and non-deuterated Diltiazem

The following technical guide details the structural, physicochemical, and bioanalytical distinctions between (+)-cis-Diltiazem-d3 and its non-deuterated therapeutic counterpart, Diltiazem.

Context: Bioanalytical Method Development & Validation (BMV) for LC-MS/MS.

Executive Summary

Diltiazem is a benzothiazepine calcium channel blocker widely used to treat hypertension and angina.[1] (+)-cis-Diltiazem-d3 is its stable isotope-labeled analog (SIL), primarily engineered as an Internal Standard (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While chemically equivalent in terms of potency and receptor binding (theoretically), the d3-variant is distinguished by a mass shift (+3 Da) induced by deuterium substitution. This guide analyzes the critical differences in their physicochemical properties, fragmentation logic, and experimental utility, focusing on why the d3-analog is the "gold standard" for error correction in bioanalysis.

Chemical Identity & Structural Divergence

The core difference lies in the isotopic substitution of three hydrogen atoms (

Comparative Data Table

| Feature | Non-Deuterated Diltiazem (Analyte) | (+)-cis-Diltiazem-d3 (Internal Standard) |

| CAS Number (HCl) | 33286-22-5 | 1217860-13-3 (Acetoxy-d3 variant) |

| Molecular Formula | ||

| Molecular Weight | 450.98 g/mol | 454.00 g/mol (+3.02 Da shift) |

| Monoisotopic Mass (Free Base) | 414.16 Da | 417.18 Da |

| Key Substituent | ||

| Stereochemistry | (+)-cis (2S, 3S) | (+)-cis (2S, 3S) |

| Primary Application | Therapeutic (Ca | Analytical Reference Standard (LC-MS/MS) |

*Note: The position of deuterium depends on the synthesis. The acetoxy-d3 variant is common, but N-methyl-d3 variants also exist. The specific position dictates the MRM transition strategy.

Physicochemical Properties & Chromatographic Behavior[5][6][7]

Retention Time & Co-Elution

In Reverse Phase Liquid Chromatography (RPLC), deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which shortens the bond length and reduces the molar volume.

-

Result: Diltiazem-d3 may elute fractionally earlier (0.01 – 0.05 min) than Diltiazem.

-

Implication: Despite this shift, they are considered to co-elute . This is critical because the IS must experience the exact same matrix suppression/enhancement effects as the analyte at the electrospray ionization (ESI) source to effectively normalize the data.

Isotopic Stability

The C-D bond is approximately 6–10 times stronger than the C-H bond (Kinetic Isotope Effect).[2]

-

Storage: Diltiazem-d3 has superior stability against auto-oxidation at the labeled site.

-

Metabolism: If used in in vivo tracer studies (rare for d3, common for d6+), the d3-analog would resist deacetylation (a major metabolic pathway for Diltiazem) if the label is on the acetyl group.

Bioanalytical Application: LC-MS/MS Workflow

The primary utility of (+)-cis-Diltiazem-d3 is to correct for Matrix Effects in human plasma/serum analysis. The following protocol illustrates how the d3-analog is integrated into a regulated bioanalytical method.

Fragmentation Logic (MRM Transitions)

To quantify Diltiazem, we use Multiple Reaction Monitoring (MRM). The IS must generate a signal distinct from the analyte.

-

Analyte (Diltiazem):

-

Precursor:

415.2 -

Product:

178.1 (Dimethylaminoethyl-phenyl sulfide cation)

-

-

Internal Standard (Diltiazem-d3 - Acetoxy label):

-

Precursor:

418.2 -

Product:

178.1 (Label is lost) OR -

Critical Note: If the label is on the Acetyl group, and the fragment loses the Acetyl group, the Product Ion (

178) will be identical for both. Specificity relies entirely on the Precursor Mass (Q1). If the label is on the N-dimethyl group, the fragment would be

-

Experimental Protocol: Plasma Extraction & Analysis

Objective: Quantify Diltiazem in human plasma (Range: 1.0 – 500 ng/mL).

Step 1: Preparation of Standards

-

Stock Solutions: Dissolve Diltiazem (1 mg/mL) and Diltiazem-d3 (1 mg/mL) in Methanol.

-

IS Working Solution: Dilute Diltiazem-d3 to 500 ng/mL in 50% Methanol.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of patient plasma into a 96-well plate.

-

Add 20 µL of IS Working Solution (Diltiazem-d3).

-

Add 200 µL of Acetonitrile (precipitating agent) to crash proteins.

-

Vortex for 2 minutes @ 1500 rpm.

-

Centrifuge @ 4000 g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 3: LC-MS/MS Parameters

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: ESI Positive Mode.

Workflow Visualization

The following diagram illustrates the logic flow from sample preparation to data correction using the d3-standard.

Caption: Workflow demonstrating the error-correction mechanism of Diltiazem-d3 during LC-MS/MS bioanalysis.

Technical Considerations & Pitfalls

Isotopic Cross-Talk (The "M+3" Effect)

A critical check when using Diltiazem-d3 is the natural isotopic abundance of the non-deuterated analyte.

-

The Issue: Non-deuterated Diltiazem contains naturally occurring

C, -

The Risk: High concentrations of Diltiazem (ULOQ) can contribute signal to the IS channel, artificially inflating the IS area and causing non-linearity.

-

Mitigation:

-

Chromatography: Ensure baseline resolution if possible (rarely feasible for IS).

-

Calibration: Verify that the signal in the IS channel from a ULOQ sample (without IS added) is <5% of the typical IS response.

-

Selection: If cross-talk is too high, switch to Diltiazem-d6 (if available) to move the mass window further away.

-

Deuterium Exchange

-

Risk: If the deuterium is located on an exchangeable position (e.g., -OH, -NH), it can swap with solvent protons (

), losing the label. -

Validation: (+)-cis-Diltiazem-d3 typically labels the methyl groups (C-D bonds), which are non-exchangeable in standard LC mobile phases, ensuring high robustness.

References

-

Dasandi, B., et al. (2009).[3] Development and Validation of a High Throughput and Robust LC-MS/MS Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma. Journal of Chromatography B. Retrieved from [Link]

-

Chaudhari, K. S., et al. (2019).[4] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]

-

PubChem . (n.d.). Diltiazem Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Technical Guide: Storage Stability of Deuterated Diltiazem HCl Internal Standards

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the reliability of Diltiazem assays hinges on the integrity of its stable isotope-labeled internal standard (SIL-IS), typically Diltiazem-d3 or Diltiazem-d4 . While often assumed to be chemically inert, these standards inherit the specific lability of the parent molecule: susceptibility to ester hydrolysis (deacetylation).

This guide details the degradation mechanisms of deuterated Diltiazem, provides evidence-based storage protocols to prevent O-deacetylation, and outlines a self-validating experimental framework for stability assessment.

Part 1: The Chemistry of Instability

The Primary Failure Mode: O-Deacetylation

Diltiazem HCl contains an ester linkage at the C3 position of the thiazepine ring. This ester is the "Achilles' heel" of the molecule. Under specific stress conditions—primarily elevated pH (>6.0) and protic solvents—this bond undergoes hydrolysis, converting the SIL-IS into Deuterated Desacetyl-diltiazem .

-

Impact on Bioanalysis:

-

Signal Drift: As the IS degrades, the IS peak area decreases, causing artificial inflation of the calculated analyte concentration (since Ratio = Analyte Area / IS Area).

-

Isobaric Interference: If the assay also quantifies the metabolite Desacetyl-diltiazem, the degraded IS (Deuterated Desacetyl-diltiazem) may cross-interfere if the mass transitions overlap or if isotopic purity is compromised.

-

The Deuterium Isotope Effect

While deuterium substitution generally increases stability against metabolic oxidation (C-D bonds are stronger than C-H bonds), it offers no protection against ester hydrolysis. The ester bond is remote from the typical labeling sites (usually the N-dimethyl group or the methoxy ring), meaning the SIL-IS hydrolyzes at the exact same rate as the native analyte.

Degradation Pathway Diagram

The following diagram illustrates the irreversible hydrolysis pathway that must be prevented during storage.

Part 2: Storage & Handling Protocols

To ensure scientific integrity, the following protocols prioritize aprotic environments for long-term storage and pH control for working solutions.

Stock Solution Preparation (Long-Term)

Critical Rule: Avoid Methanol (MeOH) for primary stock storage if possible. While Diltiazem is soluble in MeOH, it is a protic solvent that can facilitate slow solvolysis or transesterification over months.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (ACN) | Aprotic solvent prevents hydrolysis/solvolysis. |

| Concentration | 1.0 mg/mL | High concentration minimizes surface adsorption losses. |

| Container | Amber Glass (Silanized) | Protects from light (photolabile) and adsorption. |

| Temperature | -70°C | Arrhenius kinetics dictate significantly slower degradation at -70°C vs -20°C [1]. |

| Shelf Life | 12 Months | Re-validate against fresh reference standard annually. |

Working Solution Preparation (Short-Term)

Working solutions often require water/organic mixtures to match initial mobile phase conditions. This introduces water, the reagent for hydrolysis.

-

Buffer Requirement: Do not use pure water. Use a buffer adjusted to pH 3.0 – 5.0 (Acetate or Formate).

-

Why? Diltiazem exhibits a "U-shaped" pH-stability profile, with maximum stability near pH 3.5 [2].

-

-

Temperature: Keep working solutions on wet ice or at 4°C during use. Discard after 24 hours if not refrigerated.

Biological Matrix Handling

When spiking IS into plasma samples:

-

Acidification: Plasma is naturally basic (~pH 7.4). Spiking Diltiazem IS into untreated plasma can lead to immediate degradation.

-

Protocol: Pre-acidify plasma samples or the IS spiking solution with dilute Formic Acid or use NaF (which acts as a stabilizer) [3].

Part 3: Experimental Validation Framework

This section outlines a self-validating workflow to confirm IS stability before committing to a clinical sample run.

Stability Testing Workflow

This workflow differentiates between "Stock Stability" (chemical purity) and "In-Matrix Stability" (enzymatic/pH resistance).

Acceptance Criteria

-

Stock Stability: The mean peak area of the stored/stressed IS must be within ±5% of a freshly prepared stock.

-

Purity Check: The peak area of the degradation product (Desacetyl-diltiazem-d3) must not exceed 2% of the parent IS peak area.

Part 4: Troubleshooting & Anomalies

If IS variability is observed during a run, use this diagnostic table:

| Symptom | Probable Cause | Corrective Action |

| IS Response Drop over Run | Hydrolysis in Autosampler | Ensure autosampler is cooled (4°C). Check pH of reconstitution solvent (must be < 5.0). |

| RT Shift between Analyte/IS | Deuterium Isotope Effect | This is physical, not chemical. Adjust gradient slope to ensure co-elution, or widen retention windows [4]. |

| High "Metabolite" Baseline | IS Degradation | The IS is hydrolyzing into the metabolite channel. Check stock solution age and solvent type. |

References

-

Yeung, P. K., et al. (1991). Stability of diltiazem and its metabolites in plasma during storage. PubMed. Available at: [Link]

-

Suleiman, M. S., et al. (1989). Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. ResearchGate. Available at: [Link]

-

Chaudhary, A., et al. (2019). Stability indicating assay for diltiazem and its metabolites in human plasma. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Available at: [Link]

Sources

Physical Properties and Characterization of (+)-cis-Diltiazem-d3 HCl

An In-Depth Technical Guide for Bioanalytical Applications[1][2]

Executive Summary

(+)-cis-Diltiazem-d3 HCl is the stable isotope-labeled analog of the calcium channel blocker Diltiazem.[1] In drug development and clinical pharmacology, it serves a critical role as an Internal Standard (IS) for the quantification of Diltiazem in biological matrices via LC-MS/MS.[1]

The accuracy of pharmacokinetic (PK) data relies heavily on the physical integrity of this reference material. While its physicochemical properties largely mirror the non-deuterated parent compound, subtle differences in mass and vibrational spectra are the basis of its utility. This guide synthesizes the solid-state properties, stability profiles, and handling protocols required to maintain the scientific validity of bioanalytical assays.[1]

Chemical Identity & Structural Specifications[1][2][3][4]

The "d3" designation typically refers to the deuteration of the acetyl methyl group on the thiazepine ring.[1] This specific labeling position is chosen to minimize the risk of deuterium exchange (back-exchange) in aqueous media, ensuring the isotopic label remains stable during extraction and chromatography.[1]

| Property | Specification |

| Chemical Name | (+)-cis-3-(Acetoxy-d3)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride |

| CAS Number | 1217860-13-3 (or 1217623-80-7 depending on specific labeling) |

| Molecular Formula | C₂₂H₂₃D₃N₂O₄S[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 454.00 g/mol (vs. 450.98 g/mol for unlabeled) |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d1-d3); critical to minimize M+0 interference.[1][2] |

| Salt Form | Monohydrochloride (HCl) |

| Chirality | (+)-cis (2S, 3S configuration) |

Physicochemical Profile: Solid State Properties

The physical behavior of the d3-analog is isostructural to the parent Diltiazem HCl.[1] However, researchers must be aware of the solubility nuances that dictate stock solution preparation.

2.1 Melting Point & Thermal Behavior[1][3]

-

Thermal Stability: The compound is thermally sensitive near its melting point. Avoid high-temperature drying methods; use vacuum desiccation at ambient temperature if drying is required.[1]

2.2 Solubility Profile

Understanding solubility is paramount for preventing "crash-out" in autosamplers, particularly when using high-organic extraction solvents.[1]

| Solvent | Solubility Rating | Application Note |

| Water | Freely Soluble | Ideal for aqueous component of mobile phases.[1] |

| Methanol | Freely Soluble | Preferred solvent for primary stock solutions.[1] |

| Chloroform | Freely Soluble | Useful for liquid-liquid extraction (LLE) workflows.[1] |

| DMSO | Soluble | Alternative stock solvent; difficult to evaporate. |

| Benzene | Insoluble | Indicates poor solubility in non-polar hydrocarbons. |

ngcontent-ng-c747876706="" class="ng-star-inserted">Critical Insight: While the HCl salt is water-soluble, Diltiazem free base is not.[1] Ensure stock solutions are not subjected to strong alkaline conditions (pH > 8) during preparation, as this will convert the salt to the free base and cause precipitation.[1]

2.3 Hygroscopicity

Diltiazem HCl is slightly hygroscopic .[1]

-

Impact: Weighing errors of <1% can occur if the solid is exposed to high humidity.

-

Mitigation: Equilibrate the vial to room temperature before opening to prevent condensation. Store desiccant in the secondary container.

Analytical Verification: The "Self-Validating" Protocol

3.1 Isotopic Purity Check (MS)

The most common failure mode is Cross-Signal Interference .[1] If the d3-IS contains significant d0 (unlabeled) impurities, it will contribute to the analyte signal, artificially inflating the calculated concentration.[1]

-

Protocol: Infuse a 100 ng/mL solution of Diltiazem-d3.

-

Acceptance Criteria: The signal at the parent transition (415 → 178 m/z) must be < 0.5% of the signal at the IS transition (418 → 181 m/z).[1]

3.2 NMR Verification

-

¹H-NMR (Proton): In the unlabeled parent, the acetyl methyl group appears as a sharp singlet around 1.8–1.9 ppm .[1] In (+)-cis-Diltiazem-d3, this signal should be absent or significantly diminished (depending on % enrichment), confirming the location of the deuterium label.[1]

3.3 Workflow Diagram: Material Verification

The following Graphviz diagram outlines the decision logic for validating the solid form before use.

Figure 1: Decision tree for the analytical verification of Diltiazem-d3 HCl solid form prior to bioanalytical use.

Handling, Stability & Storage

4.1 Storage Conditions

-

Temperature: Refrigerate at 2°C to 8°C (short term) or -20°C (long term).

-

Light: Photosensitive. Store in amber vials or wrap containers in aluminum foil.[1] Diltiazem is known to undergo light-induced degradation in solution.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation, although the HCl salt is relatively stable against oxidation compared to the free base.[1]

4.2 Solution Stability (The Deacetylation Risk)

Diltiazem is an ester.[1] In aqueous solutions, especially at elevated temperatures or non-neutral pH, it undergoes hydrolysis to desacetyldiltiazem .[1]

-

Risk: If the IS hydrolyzes during the run, the internal standard response drops, potentially causing QC failures.[1]

-

Protocol:

-

Keep stock solutions in Methanol (stable for months at -20°C).

-

Avoid leaving aqueous working solutions at room temperature for >24 hours.

-

Use acidified mobile phases (0.1% Formic Acid) to stabilize the ester during chromatography.[1]

-

Experimental Protocols

5.1 Primary Stock Solution Preparation (1.0 mg/mL)

This protocol minimizes weighing errors and ensures complete solubilization.[1]

-

Equilibration: Allow the d3-Diltiazem vial to reach room temperature (approx. 30 mins).

-

Weighing: Weigh ~1.0 mg of the solid into a generic weighing boat. Note: Due to static, weighing directly into the volumetric flask is preferred if using an anti-static gun.[1]

-

Solvent Addition: Transfer to a 1 mL volumetric flask. Add Methanol to ~80% volume.[1]

-

Sonication: Sonicate for 2 minutes. Ensure no visible particulates remain. The solution should be clear and colorless.

-

Make up: Dilute to volume with Methanol.

-

Storage: Aliquot into amber HPLC vials and store at -20°C.

5.2 Stock Solution Stability Logic

The following diagram illustrates the lifecycle of the stock solution and the critical checkpoints.

Figure 2: Lifecycle management of Diltiazem-d3 stock solutions, highlighting the critical hydrolysis risk node.

References

-

National Institutes of Health (NIH) PubChem. (2025).[1] Diltiazem Hydrochloride Compound Summary. Retrieved from [Link][1]

-

Yeung, P. K., et al. (1991).[1] Stability of diltiazem and its metabolites in plasma during storage. Therapeutic Drug Monitoring, 13(4), 369-374.[1] Retrieved from [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-cis-Diltiazem Hydrochloride | 33286-22-5 | TCI EUROPE N.V. [tcichemicals.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Technical Guide to the Certificate of Analysis: (+)-cis-Diltiazem-d3 HCl

Topic: Certificate of Analysis data for (+)-cis-Diltiazem-d3 HCl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and QC Professionals[1]

Executive Summary & Usage Context

In the high-stakes environment of pharmacokinetic (PK) bioanalysis, the integrity of your Internal Standard (IS) is the fulcrum upon which assay accuracy rests.[1] (+)-cis-Diltiazem-d3 HCl is the stable isotope-labeled analog of the calcium channel blocker Diltiazem, specifically deuterated on the acetoxy group.[1][2]

This guide deconstructs the Certificate of Analysis (CoA) for this critical reagent. Beyond merely listing specifications, we analyze the causality behind each parameter, establishing a self-validating protocol for researchers. This compound is primarily used to normalize matrix effects and recovery variations in LC-MS/MS quantification of Diltiazem in biological fluids.[1][2]

Critical Technical Note: The "d3" labeling on the acetoxy group introduces specific stability considerations regarding hydrolysis that do not apply to ring-deuterated (e.g., d4) analogs. This guide details how to interpret CoA data to mitigate these risks.

Chemical Identity & Structural Validation

The CoA must first unequivocally establish the identity of the material as the biologically active (+)-cis-(2S,3S) enantiomer.[1]

Core Identifiers

| Parameter | Specification | Technical Insight |

| Chemical Name | (+)-cis-Diltiazem-d3 Hydrochloride | The (+)-cis isomer is the potent pharmaceutical form.[1][2][3] |

| CAS Number | 1217860-13-3 (HCl salt) | Verify against CAS 33286-22-5 (unlabeled parent).[1][2] |

| Molecular Formula | C₂₂H₂₃D₃N₂O₄S[1][2] · HCl | The HCl salt improves water solubility for aqueous stock prep.[1][2] |

| Molecular Weight | 454.00 g/mol | Shift of +3.02 Da from unlabeled Diltiazem (450.98).[1][2] |

| Labeling Position | 3-Acetoxy-d3 group | Crucial: Label is on the hydrolyzable ester side chain.[1][2] |

Structural Confirmation (NMR & IR)

The CoA must present 1H-NMR data confirming both the deuterium incorporation and the stereochemistry.[1][2]

-

1H-NMR (DMSO-d6):

-

Stereochemistry Check: The coupling constant (

) between the protons at C2 and C3 is diagnostic.[1] For the cis isomer, -

Isotopic Confirmation: The singlet peak corresponding to the acetate methyl group (

ppm) must be absent or significantly suppressed (integrated to <1% of a proton) due to deuteration.[1][2]

-

-

Mass Spectrometry (ESI+):

Isotopic Purity & Mass Spectrometry Analysis

For an Internal Standard, isotopic purity is more critical than absolute chemical purity.[1]

The "Cross-Talk" Phenomenon

In LC-MS/MS, if the IS contains significant amounts of unlabeled drug (d0), it will contribute to the analyte signal, artificially inflating the calculated concentration (positive bias). Conversely, if the analyte (at high concentrations) has a naturally occurring isotope envelope that overlaps with the IS mass, it causes negative bias.

CoA Specification Requirement:

-

Isotopic Enrichment:

deuterated forms (d1–d3). -

d0 Content:

.

Quantitative Breakdown (Example Data)

| Isotopologue | Abundance (%) | Impact on Assay |

| d0 (m/z 415) | 0.05% | Negligible. Safe for Low Level of Quantitation (LLOQ) studies.[1][2] |

| d1 (m/z 416) | 0.10% | Minimal impact.[1][2] |

| d2 (m/z 417) | 0.85% | Acceptable.[1][2] |

| d3 (m/z 418) | 99.00% | Target. Ensures robust signal stability. |

Chemical Purity & Chromatographic Profile

While isotopic purity dictates accuracy, chemical purity dictates stability and column life.[2]

HPLC Purity Specification

-

Specification:

. -

Key Impurities:

QC Workflow Diagram

The following diagram illustrates the logical flow of Quality Control (QC) testing required to generate a valid CoA for this compound.

Caption: QC workflow ensuring stereochemical integrity and isotopic purity before CoA release.

Bioanalytical Application & Stability

This section connects the CoA data to the bench scientist's daily workflow.

The Acetyl-Label Risk

Because the deuterium label is located on the acetyl group (O-CO-CD3), this IS is susceptible to metabolic and chemical hydrolysis.[1]

-

In-Vivo: Diltiazem metabolizes to Desacetyl-diltiazem.[1][2]

-

In-Vitro: High pH extraction buffers can hydrolyze the acetyl group.[1][2]

-

Consequence: If hydrolysis occurs, the "d3" label is lost (cleaved off as acetic acid-d3).[1][2] The remaining molecule becomes unlabeled desacetyl-diltiazem.[1][2]

Protocol Recommendation:

-

Buffer Control: Maintain extraction pH < 8.0 to prevent ester hydrolysis.

-

MRM Transitions:

Self-Validating Stability Protocol

To verify the integrity of your specific lot of (+)-cis-Diltiazem-d3 HCl:

-

Reconstitution: Dissolve 1 mg in 1 mL Methanol (Stock A).

-

Stability Check: Dilute Stock A 1:100 in water. Inject immediately (T0). Store at RT for 24h and inject again (T24).

-

Acceptance: The ratio of Peak Area (Parent) / Peak Area (Desacetyl metabolite) should not decrease by >5%.

References

-

Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[1][2][5] Semantic Scholar. Retrieved from [Link][1]

-

Wang, S., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds...[1] using ESI-HRMS.[1][2][6] Rapid Communications in Mass Spectrometry. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. tlcstandards.com [tlcstandards.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway References for Diltiazem Using Stable Isotopes

Executive Summary

Diltiazem (DTZ) presents a complex pharmacokinetic profile characterized by extensive first-pass metabolism, active metabolites, and autoinhibition of CYP3A4. For drug development professionals, standard bioanalysis is often insufficient to resolve these non-linear kinetics. This guide details the application of stable isotopes (Deuterium/Carbon-13) to elucidate Diltiazem’s metabolic pathways. We focus on three critical workflows: Absolute Bioavailability via Simultaneous Dosing , Mechanistic Elucidation of CYP3A4 Auto-inhibition , and High-Sensitivity LC-MS/MS Quantitation .

The Metabolic Landscape of Diltiazem

Diltiazem is a benzothiazepine calcium channel blocker.[1] Its metabolism is bifurcated into oxidative pathways (CYP450-mediated) and hydrolytic pathways (Esterase-mediated). Understanding this split is vital for selecting the correct isotopic tracer.

Core Pathways

-

N-Demethylation (Major): Mediated primarily by CYP3A4 .[2] This produces N-desmethyldiltiazem (MA), an active metabolite that retains 20–50% of the parent drug’s potency and acts as a competitive inhibitor of CYP3A4.[3]

-

Deacetylation: Mediated by non-specific esterases (and minor CYP involvement).[2] This produces Deacetyldiltiazem (M1).[2]

-

O-Demethylation: Mediated by CYP2D6 . This is a minor pathway leading to O-desmethyldiltiazem.

Pathway Visualization

The following diagram maps the biotransformation of Diltiazem, highlighting the enzymatic divergence.

Figure 1: Metabolic divergence of Diltiazem. Note the feedback loop where metabolites inhibit the primary enzyme (CYP3A4).

Strategic Application of Stable Isotopes

Workflow A: Absolute Bioavailability (Simultaneous Administration)

Determining absolute bioavailability usually requires a washout period between IV and Oral dosing, introducing intra-subject variability. Using a stable isotope allows for Simultaneous Administration , the gold standard for high-clearance drugs like Diltiazem.

-

The Tracer: Diltiazem-d3 (Deuterium label on the acetate methyl group).

-

Rationale: The acetate group is stable during N-demethylation (the major CYP3A4 pathway), ensuring the label remains on the parent structure during the initial metabolic pass.

-

-

The Protocol:

-

Dose 1 (Oral): Administer standard unlabeled Diltiazem (e.g., 60mg).

-

Dose 2 (IV): Simultaneously infuse Diltiazem-d3 (e.g., 5mg) over 10 minutes.

-

Analysis: The Mass Spectrometer distinguishes the M+0 (Oral) and M+3 (IV) ions in the same plasma sample.

-

Result: Calculate absolute bioavailability (

) without temporal bias:

-

Workflow B: Internal Standards for Bioanalysis

To correct for the significant matrix effects observed in plasma (ion suppression), a co-eluting stable isotope is mandatory.

-

Standard: Diltiazem-d4 (Label on the aromatic ring or methoxy group).

-

Critical Requirement: The isotope must have a mass shift of at least +3 Da to avoid interference from the natural isotopic abundance of Chlorine (

) and Sulfur (

Experimental Protocol: LC-MS/MS Quantification

This protocol is validated for the simultaneous quantification of Diltiazem and its metabolites using Liquid-Liquid Extraction (LLE).[4]

Materials

-

Analyte: Diltiazem HCl, N-desmethyl DTZ, Deacetyl DTZ.[2]

Step-by-Step Workflow

-

Sample Prep:

-

Aliquot 300 µL plasma into borosilicate tubes.

-

Add 50 µL of Internal Standard (Diltiazem-d4, 500 ng/mL).

-

Vortex for 30 seconds.

-

-

Extraction (LLE):

-

Add 3.0 mL of MTBE.

-

Shake mechanically for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

-

Concentration:

-

LC-MS/MS Parameters:

MRM Transitions (Data Table)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Diltiazem | 415.2 | 178.1 | 40 | 30 |

| N-desmethyl DTZ | 401.2 | 178.1 | 40 | 32 |

| Deacetyl DTZ | 373.2 | 178.1 | 38 | 28 |

| Diltiazem-d4 (IS) | 419.2 | 182.1 | 40 | 30 |

Analytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for Diltiazem extraction and quantification.

Data Interpretation & Validation

When analyzing Diltiazem data derived from stable isotope protocols, researchers must account for the Kinetic Isotope Effect (KIE) .

Assessing KIE

If the Deuterium label is placed at the site of metabolism (e.g., the N-methyl group for CYP3A4 metabolism), the reaction rate (

-

Recommendation: For quantification (IS), use labels on the aromatic ring to avoid KIE.

-

Recommendation: For mechanistic studies, place the label on the N-methyl group. If the metabolic rate slows down, it confirms CYP3A4-mediated N-demethylation is the rate-limiting step.

Handling Auto-inhibition

Diltiazem inhibits its own metabolism over time. In multiple-dose studies, the ratio of Parent/Metabolite will shift.

-

Validation Check: Ensure your calibration curve covers a wide dynamic range (e.g., 0.5 – 600 ng/mL) to capture the accumulation of the parent drug due to CYP3A4 saturation.

References

-

Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. This paper establishes the role of CYP2D6 vs CYP3A4 in Diltiazem clearance.[1]

-

Dasandi, B., et al. (2009). Development and Validation of a High Throughput and Robust LC-MS/MS Method for Simultaneous Quantitation of Diltiazem and Its Two Metabolites in Human Plasma.[4] Provides the specific LLE extraction protocol and MRM transitions cited in Section 3.

-

[4]

-

-

Yeung, P.K., et al. (1990). Metabolism and pharmacokinetics of diltiazem in man and experimental animals. Foundational text on the deacetylation and N-demethylation pathways.[7]

-

Hermann, P., et al. (2005). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo.[8] Details the mechanism of irreversible inhibition (MIC formation) relevant to data interpretation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijpsr.com [ijpsr.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for (+)-cis-Diltiazem in Plasma Using Deuterated Internal Standard

Executive Summary

This application note details the development and validation protocol for the quantification of (+)-cis-Diltiazem HCl in human plasma using LC-MS/MS . The method utilizes (+)-cis-Diltiazem-d3 HCl as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization variability.[1]

Designed for pharmacokinetic (PK) and bioequivalence studies, this protocol prioritizes sensitivity (LLOQ: 0.5 ng/mL) , selectivity , and throughput . The workflow employs Liquid-Liquid Extraction (LLE) for superior sample cleanliness compared to protein precipitation, ensuring column longevity and reduced ion suppression.

Introduction & Scientific Rationale

The Analyte: (+)-cis-Diltiazem

Diltiazem is a benzothiazepine calcium channel blocker used for hypertension and angina.[1][2] It possesses two chiral centers (C2, C3), but only the (+)-cis-(2S,3S) isomer is therapeutically active.[1][3] Bioanalytical methods must maintain stereochemical integrity and prevent in situ racemization or degradation (e.g., deacetylation) during processing.

The Role of (+)-cis-Diltiazem-d3 IS

In LC-MS/MS, matrix effects (co-eluting phospholipids/salts) can suppress or enhance ionization.[1]

-

Why d3? A deuterated analog (d3) co-elutes with the analyte and experiences the exact same ionization environment.

-

Mechanism: The physicochemical properties (pKa, LogP) of the d3-IS are nearly identical to the analyte, ensuring it tracks the analyte through extraction recovery and chromatographic retention, correcting for systemic errors.

Chemical & Physical Properties[1][2][4][5][6][7][8][9]

| Property | Analyte: (+)-cis-Diltiazem HCl | IS: (+)-cis-Diltiazem-d3 HCl |

| CAS Number | 33286-22-5 | 1217860-13-3 (Free base form) |

| Molecular Formula | C₂₂H₂₆N₂O₄S[1][4][5][6][7] · HCl | C₂₂H₂₃D₃N₂O₄S[1][5] · HCl |

| Molecular Weight | 450.98 g/mol (Salt) | ~454.0 g/mol (Salt) |

| Monoisotopic Mass | 414.16 Da (Free base) | 417.18 Da (Free base) |

| pKa | ~7.7 (Basic amine) | ~7.7 |

| LogP | 2.7 (Lipophilic) | 2.7 |

| Solubility | Soluble in Water, MeOH, Chloroform | Soluble in Water, MeOH, DMSO |

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected due to the tertiary amine on the ethyl side chain, which protonates readily

MRM Transitions:

-

Diltiazem: The precursor

415.2 yields a dominant product ion at -

Diltiazem-d3: Assuming the label is on the acetyl group (common for commercial d3 standards), the precursor is

418.2. If the fragmentation loses the acetyl group, the product ion remains-

Note: The protocol below assumes Acetyl-d3 labeling (418→178).[1] Always verify the Certificate of Analysis for your specific IS labeling position.

-

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Diltiazem | ESI+ | 415.2 | 178.1 | 28 | 50 |

| Diltiazem-d3 | ESI+ | 418.2 | 178.1 | 28 | 50 |

Chromatography (LC) Conditions

A C18 column is standard. To prevent peak tailing of the basic amine, an acidic mobile phase with high ionic strength is used.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 20% B[8]

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 20% B (Re-equilibration)

-

Experimental Protocol

Reagent Preparation

-

Stock Solutions (1.0 mg/mL): Dissolve Diltiazem HCl and Diltiazem-d3 HCl separately in Methanol. Store at -20°C.

-

IS Working Solution: Dilute d3-Stock to 50 ng/mL in 50:50 Water:Methanol.

-

Calibration Standards: Prepare serial dilutions in drug-free human plasma (Range: 0.5 – 500 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to remove phospholipids that cause matrix effects.[1]

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma sample into a glass tube.

-

IS Addition: Add 50 µL of IS Working Solution (Diltiazem-d3). Vortex 10s.

-

Buffer: Add 100 µL of 0.1 M Ammonium Carbonate (pH 9.0) to basify the sample (ensures analyte is in non-ionized form for extraction).

-

Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE).

-

Agitation: Vortex vigorously for 5 minutes or shaker for 10 mins.

-

Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.

-

Dry: Evaporate MTBE under Nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 200 µL of Mobile Phase (80:20 A:B). Vortex.

-

Inject: Transfer to autosampler vials. Injection volume: 5 µL.

Visualization of Workflows

Figure 1: Liquid-Liquid Extraction (LLE) Workflow

This diagram illustrates the critical steps in isolating the analyte from the plasma matrix.

Caption: Step-by-step Liquid-Liquid Extraction protocol ensuring high recovery and matrix removal.

Figure 2: LC-MS/MS System Configuration

The logical flow of data and physical separation.

Caption: LC-MS/MS hardware configuration highlighting the ion path for Diltiazem and its IS.

Method Validation (FDA 2018 Guidelines)

To ensure this method is a self-validating system , the following parameters must be assessed:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the analyte retention time or >5% of IS response.

-

Linearity:

using a weighted ( -

Accuracy & Precision:

-

Intra-run & Inter-run CV% should be

(20% for LLOQ). -

Accuracy should be within

of nominal (20% for LLOQ).

-

-

Matrix Effect (ME):

-

Calculate ME Factor = (Peak Area in Extracted Blank / Peak Area in Pure Solution).

-

Use IS-normalized ME to prove d3 compensates for suppression.

-

-

Recovery: Compare extracted QC samples vs. unextracted standards spiked into blank matrix extract.

Expert Troubleshooting Note: "Cross-Talk"

-

Issue: If the Diltiazem-d3 IS contains traces of d0 (unlabeled) material, it will contribute to the analyte signal, causing high intercepts.

-

Solution: Verify IS purity (>99% isotopic purity). If "cross-talk" is observed (signal in blank + IS sample), lower the IS concentration.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 39186, Diltiazem. Retrieved from [Link]

-

Dasandi, B., et al. (2009).[9] Development and validation of a high throughput and robust LC-MS/MS... method for simultaneous quantitation of diltiazem... in human plasma. Journal of Chromatography B. Retrieved from [Link]9]

Sources

- 1. L-(cis)-diltiazem | C22H26N2O4S | CID 198107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Diltiazem [sitem.herts.ac.uk]

- 4. Diltiazem-d3 Hydrochloride | C22H27ClN2O4S | CID 45039052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. (+)-cis-Diltiazem =99 HPLC 33286-22-5 [sigmaaldrich.com]

- 7. Diltiazem [webbook.nist.gov]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of (+)-cis-Diltiazem-d3 HCl Internal Standard Stock Solution

Abstract & Scope

This technical guide details the preparation, verification, and storage of a stable internal standard (IS) stock solution for (+)-cis-Diltiazem-d3 Hydrochloride . Diltiazem, a benzothiazepine calcium channel blocker, is light-sensitive and prone to hydrolytic deacetylation. The use of a deuterated internal standard is critical for compensating for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.

Critical Directive: This protocol prioritizes solubility thermodynamics (using Methanol over Acetonitrile for the HCl salt) and isotopic fidelity (preventing H/D exchange).

Material Specifications & Chemical Identity

Before initiating the protocol, verify the Certificate of Analysis (CoA) for the specific lot of reference material.

| Parameter | Specification | Notes |

| Compound | (+)-cis-Diltiazem-d3 HCl | Deuterium labeling typically on the acetoxy methyl group ( |

| CAS Number | Refer to specific vendor | Generic Diltiazem HCl CAS: 33286-22-5 |

| Molecular Weight | ~453.99 g/mol (Salt) | Must calculate exact MW based on specific isotope incorporation from CoA. |

| Solubility | Freely soluble in Methanol, Water.[1] | Sparingly soluble in Acetonitrile. (Critical for stock preparation). |

| pKa | ~7.7 (Basic amine) | |

| Stability | Light Sensitive; Hygroscopic. | Protect from light. Store solid at -20°C. |

The Salt Correction Factor (Critical Calculation)

Bioanalytical methods typically quantify the free base concentration. You must correct for the HCl salt and the chemical purity.

Example: If

Protocol: Primary Stock Solution Preparation

Target Concentration: 1.0 mg/mL (Free Base Equivalent) Solvent: Methanol (LC-MS Grade) Volume: 10 mL

Rationale for Solvent Selection

While Acetonitrile (ACN) is a common mobile phase, Diltiazem HCl is sparingly soluble in ACN. Attempting to prepare a high-concentration stock (1 mg/mL) in ACN poses a risk of micro-precipitation, leading to quantitation errors. Methanol (MeOH) is the required solvent for the primary stock due to high solubility and adequate stability at -20°C.

Step-by-Step Procedure

-

Equilibration: Remove the Diltiazem-d3 HCl vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) in a desiccator. Failure to do this causes condensation, altering the weighing mass.

-

Weighing: Using a 5-place analytical balance, weigh approximately 10.0 mg / CF of the substance into a weighing boat.

-

Target Weighing Mass

mg (assuming CF=0.915). -

Record the exact mass (

).

-

-

Transfer: Quantitatively transfer the powder into a 10 mL Amber Volumetric Flask .

-

Why Amber? Diltiazem is photosensitive.

-

-

Solvation: Rinse the weighing boat 3 times with small volumes (~1 mL) of Methanol, transferring rinses to the flask.

-

Dissolution: Fill the flask to ~80% volume with Methanol. Sonicate for maximum 2 minutes .

-

Warning: Extended sonication heats the solvent, leading to volume expansion and potential degradation.

-

-

Final Volume: Allow to cool to room temperature. Dilute to the calibration mark with Methanol. Stopper and invert 10 times.

-

Labeling: Label as "Primary Stock - Diltiazem-d3 - [Conc] - [Date] - [Exp Date]".

Workflow Visualization

Figure 1: Primary Stock Preparation Workflow emphasizing the critical solvation step in Methanol.

Protocol: Working Internal Standard (Spiking Solution)

Target Concentration: 500 ng/mL (Typical for plasma precipitation methods) Solvent: 50:50 Acetonitrile:Water (or Methanol:Water)

Note: The working IS solvent should match the sample extraction conditions.

-

For Protein Precipitation (PPT): If spiking into the crash solvent, prepare IS in 100% Acetonitrile.

-

For Liquid-Liquid Extraction (LLE): If spiking into plasma before extraction, prepare IS in 50:50 Methanol:Water to minimize protein shock.

Dilution Scheme (Example)

-

Intermediate Stock (10 µg/mL):

-

Transfer 100 µL of Primary Stock (1 mg/mL) into a 10 mL Amber Volumetric Flask.

-

Dilute to volume with 50:50 Methanol:Water.

-

-

Working IS (500 ng/mL):

-

Transfer 2.5 mL of Intermediate Stock (10 µg/mL) into a 50 mL Amber Volumetric Flask.

-

Dilute to volume with the appropriate solvent (e.g., 50:50 MeOH:H2O).

-

Quality Control & Self-Validation

Every new stock must be verified against an independent standard or a previously validated stock (Rule of Similarity: ±5%).

System Suitability Test (LC-MS/MS)

Inject the Working IS solution. Monitor for:

-

Retention Time (RT): Must match the analyte (Diltiazem-d0) within ±0.05 min.

-

Isotopic Purity Check: Monitor the transition for the unlabeled drug (Diltiazem-d0) while injecting only the IS.

-

Requirement: The response at the analyte channel (M+0) must be < 20% of the LLOQ (Lower Limit of Quantitation) response.

-

Reasoning: If the IS contains too much d0, it will artificially inflate the calculated concentration of study samples.

-

Stability Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| New Peak at RRT 0.65 | Desacetyl-diltiazem formation (Hydrolysis). | Check solvent pH.[2][3][4] Avoid basic buffers. Ensure stock is stored at -20°C. |

| Precipitate in Stock | Used Acetonitrile for 1 mg/mL stock. | Re-prepare stock using Methanol . |

| Variable Response | Adsorption to glass (rare for Diltiazem) or light degradation. | Use silanized amber vials. Ensure light protection during bench work. |

| RT Shift | pH drift in mobile phase. | Diltiazem is basic; RT is sensitive to pH. Ensure Mobile Phase buffer is pH 3.5 - 4.5. |

Storage and Stability Profile

-

Primary Stock (1 mg/mL in MeOH): Stable for 6 months at -20°C or lower.

-

Working Solutions (Aqueous/Organic mixes): Stable for 1-2 weeks at 2-8°C. Discard if any evaporation is noted.

-

Container: Amber borosilicate glass (Type I) with PTFE-lined screw caps.

Degradation Pathway Diagram

Figure 2: Primary degradation pathway. The acetyl group is labile; hydrolysis yields desacetyl-diltiazem, which has a different retention time and mass.

References

-

United States Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 39153, Diltiazem Hydrochloride. (Physical properties and pKa). Retrieved from [Link]

-

Chaudhari, et al. (2014).[3][7] Stability indicating RP-HPLC method for determination of Diltiazem Hydrochloride. (Discusses degradation products). Der Pharma Chemica. Retrieved from [Link]

Sources

Application Note: High-Selectivity Solid Phase Extraction of Diltiazem from Human Plasma

Abstract & Scope

This protocol details a robust extraction methodology for Diltiazem, a benzothiazepine calcium channel blocker, from human plasma.[1][2][3] Unlike generic protein precipitation (PPT) or standard C18 solid phase extraction, this guide utilizes Mixed-Mode Strong Cation Exchange (MCX) .

This approach is chosen for its ability to eliminate matrix effects—specifically phospholipids—which are a primary cause of ion suppression in LC-MS/MS bioanalysis. By leveraging the basicity of Diltiazem (

Scientific Rationale (Mechanism of Action)

To achieve high reproducibility, it is critical to understand the physicochemical interactions driving this extraction:

-

Protonation (Charge State): Diltiazem is a tertiary amine. In an acidic environment (pH < 6), it exists predominantly as a cation (

). -

Retention (Dual Mechanism): The MCX sorbent possesses two functionalities:

-

Hydrophobic Backbone: Retains the drug via Van der Waals forces (similar to C18).

-

Sulfonic Acid Groups: Negatively charged sites that form a strong ionic bond with the positively charged Diltiazem.

-

-

Interference Removal: Because the drug is "locked" by the ionic bond, we can wash the cartridge with 100% Methanol . This step washes away neutral lipids and hydrophobic proteins that would otherwise elute with the drug on a standard C18 cartridge.

-

Elution: We break the ionic bond by shifting the pH above the

of the drug (using Ammonium Hydroxide), neutralizing the Diltiazem and allowing it to elute in the organic solvent.

Materials & Reagents

| Component | Specification | Notes |

| SPE Cartridge | Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C) | 30 mg sorbent / 1 mL barrel is standard for <500 µL plasma. |

| Target Analyte | Diltiazem HCl | Store at -20°C; Light sensitive. |

| Internal Standard | Diltiazem-d3 | Deuterated analog for matrix correction. |

| Loading Buffer | 2% | Acidifies plasma to ionize Diltiazem. |

| Wash Solvent 1 | 2% Formic Acid in water | Removes hydrophilic proteins/salts. |

| Wash Solvent 2 | 100% Methanol (MeOH) | CRITICAL: Removes phospholipids/neutrals. |

| Elution Solvent | 5% | High pH breaks ionic interaction. |

| Reconstitution Sol. | 85:15 Water:Acetonitrile (0.1% Formic Acid) | Matches initial mobile phase conditions. |

Experimental Workflow

Sample Pre-Treatment[4][5]

-

Thawing: Thaw plasma samples on ice. Diltiazem is unstable in warm plasma due to esterase activity (metabolizes to desacetyl-diltiazem).

-

Spiking: Add 20 µL of Internal Standard (Diltiazem-d3, 100 ng/mL) to 200 µL of plasma. Vortex for 30 seconds.

-

Acidification: Add 200 µL of 2%

to the sample.-

Why? This lowers the pH to ~2-3, ensuring Diltiazem is fully protonated (

) before it hits the cartridge. -

Note: Vortex and centrifuge at 13,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant for SPE.

-

Solid Phase Extraction (SPE) Protocol[3]

The following steps should be performed using a positive pressure manifold or vacuum manifold (flow rate ~1 mL/min).

-

Conditioning:

-

1 mL Methanol (Activates hydrophobic ligands).

-

1 mL Water (Equilibrates sorbent).

-

-

Loading:

-

Load the pre-treated (acidified) plasma sample.

-

Flow Rate: Slow (~0.5 mL/min) to maximize ionic binding kinetics.

-

-

Wash 1 (Aqueous):

-

1 mL 2% Formic Acid in Water .[4]

-

Purpose: Removes salts, albumin, and hydrophilic interferences.

-

-

Wash 2 (Organic - The "Cleanup" Step):

-

1 mL 100% Methanol .

-

Purpose: Elutes hydrophobic neutrals and phospholipids. Diltiazem remains bound via ionic interaction.

-

Dry: Apply high vacuum for 30 seconds to remove excess MeOH.

-

-

Elution:

-

Post-Processing:

-

Evaporate eluate to dryness under Nitrogen at 40°C.[7]

-

Reconstitute in 200 µL of Mobile Phase (Initial conditions).

-

Visual Workflow (Graphviz)

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Diltiazem extraction.

LC-MS/MS Conditions

Chromatographic System: UPLC/HPLC Column: C18 (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm) Column Temp: 40°C

Mobile Phase

-

A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water

-

B: Acetonitrile (ACN)

Gradient Table

| Time (min) | Flow (mL/min) | %A | %B | Curve |

| 0.00 | 0.4 | 85 | 15 | Initial |

| 0.50 | 0.4 | 85 | 15 | Hold |

| 2.50 | 0.4 | 10 | 90 | Linear |

| 3.00 | 0.4 | 10 | 90 | Wash |

| 3.10 | 0.4 | 85 | 15 | Re-equilibrate |

| 4.50 | 0.4 | 85 | 15 | End |

Mass Spectrometry Parameters (ESI+)

Source: Electrospray Ionization (Positive Mode) Capillary Voltage: 2.5 kV Desolvation Temp: 450°C

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Diltiazem | 415.2 | 178.1 | 30 | 25 |

| Diltiazem-d3 | 418.2 | 181.1 | 30 | 25 |

Note: The 415->178 transition corresponds to the cleavage of the desacetyl diltiazem fragment, which is the most abundant and stable product ion.

Validation & Troubleshooting

Self-Validating Checks

-

Recovery Check: Compare the peak area of a pre-extraction spiked sample against a post-extraction spiked sample.

-

Matrix Effect: Compare post-extraction spike vs. neat solution.

-

Target: 90-110% (indicating minimal ion suppression).

-

If Suppression Occurs: Increase the volume of Wash 2 (MeOH) or ensure the elution solvent is fresh (NH4OH is volatile).

-

Common Pitfalls

-

Elution Solvent pH: If the Ammonium Hydroxide is old, the pH may drop below 10. Diltiazem requires high pH to deprotonate and release from the sorbent. Always prepare elution solvent fresh daily.

-

Flow Rate: Loading too fast (>2 mL/min) can result in analyte breakthrough because ionic binding kinetics are slower than hydrophobic interactions.

References

-

Waters Corporation. Oasis MCX Protocol for Basic Drugs. (General protocol for mixed-mode cation exchange). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 39186, Diltiazem. (Physicochemical properties: pKa and LogP). [Link]

-

Dasandi, B., et al. "Development and Validation of a High Throughput and Robust LC-MS/MS... for Simultaneous Quantitation of Diltiazem."[2] Journal of Chromatography B, 2009.[2] (Source for MS transitions and stability data). [Link]

Sources

- 1. ijpsr.com [ijpsr.com]